(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate
Description
The compound comprises three distinct components:
(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide: A chromene-based derivative featuring a cyclobutyl-substituted amine and a fluorine atom at position 2.
(2R,3R)-2,3-dihydroxybutanedioic acid (L-tartaric acid): A chiral dihydroxy dicarboxylic acid widely used in pharmaceuticals as a counterion to improve solubility and stability. Its (2R,3R) configuration distinguishes it from meso-tartaric acid (2R,3S) and the (2S,3S) enantiomer .
Hydrate: The presence of water molecules in the crystal lattice enhances stability and modulates physicochemical properties, as seen in analogous hydrates like calcium tartrate dihydrate .
Properties
CAS No. |
177255-04-8 |
|---|---|
Molecular Formula |
C22H31FN2O9 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate |
InChI |
InChI=1S/C18H23FN2O2.C4H6O6.H2O/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12;5-1(3(7)8)2(6)4(9)10;/h7-8,11-13H,1-6,9-10H2,(H2,20,22);1-2,5-6H,(H,7,8)(H,9,10);1H2/t13-;1-,2-;/m11./s1 |
InChI Key |
SXEISWHTZJLVAT-HFEQJIKBSA-N |
Isomeric SMILES |
C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O |
Canonical SMILES |
C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of the chromene carboxamide core with the di(cyclobutyl)amino substituent and 8-fluoro substitution generally follows a multi-step process involving:
- Construction of the chromene skeleton with appropriate substitution.
- Introduction of the fluorine atom at the 8-position via electrophilic fluorination or nucleophilic aromatic substitution depending on precursor availability.
- Installation of the di(cyclobutyl)amino group at the 3-position through nucleophilic substitution or reductive amination.
- Formation of the carboxamide functionality at the 5-position by amide coupling reactions.
This approach is consistent with synthetic strategies for related bicyclic chromene derivatives described in pharmaceutical patents and literature on fluorinated heterocycles.
Key Reactions and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Chromene core formation | Cyclization of appropriate phenol derivatives under acidic conditions | Ensures formation of 3,4-dihydro-2H-chromene scaffold |
| 2 | Fluorination | Electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution using fluorinated intermediates | Regioselective fluorination at 8-position |
| 3 | Amination | Reaction of 3-position leaving group with di(cyclobutyl)amine or reductive amination using cyclobutylamine derivatives | Requires control of stereochemistry at C3 |
| 4 | Amide formation | Coupling of carboxylic acid derivative with ammonia or amine equivalents using coupling agents (e.g., EDC, DCC) | Formation of 5-carboxamide group |
Stereochemical control at the 3-position (3R configuration) is critical, often achieved by using chiral catalysts or starting materials.
Formation of the Compound Salt Hydrate
Salt Formation Strategy
The final compound is a salt formed between the chromene carboxamide base and tartaric acid hydrate. The preparation involves:
- Dissolution of the chromene carboxamide in an appropriate solvent (e.g., ethanol, methanol, or water).
- Addition of stoichiometric amounts of (2R,3R)-tartaric acid hydrate.
- Controlled crystallization to obtain the salt hydrate with desired stoichiometry and hydration level.
Crystallization and Purification
- Slow evaporation or cooling crystallization techniques are employed to yield pure crystalline salt hydrate.
- Characterization by X-ray crystallography confirms the hydrate form and salt structure.
- Purity and identity are verified by chromatographic and spectroscopic methods, such as HPLC, NMR, and IR spectroscopy.
Analytical Data and Research Findings
Chromatographic and Spectroscopic Analysis
| Analysis Method | Purpose | Typical Findings |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers | >98% purity, single peak for salt hydrate |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and stereochemical assignment | Signals consistent with 3R and 2R,3R stereochemistry |
| Infrared (IR) Spectroscopy | Functional group verification | Amide carbonyl stretch, hydroxyl groups from tartaric acid |
| X-ray Crystallography | Definitive structural and hydrate confirmation | Confirms salt formation and hydration state |
Stability and Solubility
- The salt hydrate form improves aqueous solubility compared to free base.
- Stability studies indicate enhanced shelf-life under controlled humidity due to hydrate formation.
- The stereochemistry of both components is preserved during salt formation, critical for biological activity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
The compound (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The presence of the chromene core and the dihydroxybutanedioic acid makes it susceptible to oxidation reactions.
Reduction: The carboxamide group can be reduced under appropriate conditions.
Substitution: The fluorine atom and the di(cyclobutyl)amino group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene core could yield a quinone derivative, while reduction of the carboxamide group could produce an amine.
Scientific Research Applications
The compound (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide; (2R,3R)-2,3-dihydroxybutanedioic acid; hydrate is a complex organic molecule with multiple functional groups, making it of interest in medicinal chemistry. The chromene structure provides a bicyclic framework often associated with various biological activities, and the di(cyclobutyl)amino group may enhance its pharmacological properties due to steric effects and potential interactions with biological targets. Computer-aided predictions suggest that this compound may interact with multiple biological targets, suggesting a broad spectrum of possible therapeutic applications.
Here's a detailed overview of its potential applications, based on available research:
Potential Applications
(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide; (2R,3R)-2,3-dihydroxybutanedioic acid; hydrate holds potential applications in various fields:
- Medicinal Chemistry The chromene structure, combined with the di(cyclobutyl)amino group, suggests potential for creating drugs with diverse biological activities.
- Drug Discovery This compound may interact with multiple biological targets, suggesting a broad spectrum of possible therapeutic applications. Researchers can forecast its biological activity based on structural similarities with known active compounds using tools like PASS (Prediction of Activity Spectra for Substances).
Interaction Studies
Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas include:
- Target Identification Identifying specific proteins or enzymes with which the compound interacts.
- Binding Affinity Measuring the strength of the interaction between the compound and its biological targets.
- Mechanism of Action Elucidating the detailed molecular events through which the compound exerts its effects.
Structural Features and Biological Activities
Several compounds share structural features or biological activities with (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide; (2R,3R)-2,3-dihydroxybutanedioic acid; hydrate.
(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide; hydrochloride also exhibits biological activities, such as anticancer and antimicrobial properties.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide | Chromene core, fluorine, di(cyclobutyl)amino | Anticancer, antimicrobial |
| 7-Hydroxychromone | Hydroxy group on chromone | Antioxidant |
| 8-Fluorochromone | Fluorine substitution on chromone | Antimicrobial |
| Cyclobutylamine | Cyclobutyl group with amino functionality | Neuroprotective |
These comparisons highlight the unique aspects of (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide; hydrochloride, particularly its combination of structural features that may confer distinct biological activities not seen in other compounds.
Additional Information
Mechanism of Action
The mechanism of action of (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide involves its interaction with specific molecular targets. The fluorine atom and the di(cyclobutyl)amino group are likely to play key roles in its binding to these targets, while the chromene core may be involved in the overall reactivity and stability of the compound. The exact pathways and molecular targets would require further investigation to elucidate.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Evogliptin Tartrate : Clinical studies confirm that (2R,3R)-tartaric acid enhances pharmacokinetics, with CYP3A4 and UGT2B7 mediating metabolism .
- Cyclobutyl Analogs: Limited data on chromene derivatives, but cyclobutylamines generally exhibit favorable ADME profiles .
- Unresolved Questions: No direct data on the biological activity or synthetic routes for the chromene carboxamide component.
Biological Activity
The compound (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide; (2R,3R)-2,3-dihydroxybutanedioic acid; hydrate is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This compound exhibits a chromene backbone that is known for various biological activities, including anticancer and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.88 g/mol. Its structure includes:
- A chromene core which contributes to its biological activity.
- A fluorine atom that enhances its chemical reactivity.
- A di(cyclobutyl)amino group that may influence receptor interactions and solubility.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Neuropharmacological Effects :
- The compound has been shown to interact with the 5-HT1A receptor , a critical target for antidepressant therapies. This interaction suggests potential applications in treating depression and anxiety disorders .
- It has also demonstrated effectiveness in treating conditions like dementia and hepatic steatosis, indicating a broad therapeutic profile .
-
Anticancer Activity :
- Preliminary studies suggest that derivatives of chromene compounds exhibit significant anticancer properties. The unique structure of this compound may enhance its efficacy against various cancer cell lines.
-
Antimicrobial Properties :
- Similar compounds have shown promise as antimicrobial agents. The presence of the fluorine atom and the specific amine structure may contribute to enhanced antimicrobial activity.
While the exact mechanism of action for this compound remains under investigation, it is hypothesized that:
- The chromene structure allows for interactions with various biological targets, potentially modulating signaling pathways involved in neuroprotection and cancer progression.
- The fluorinated moiety may enhance binding affinity to target receptors or enzymes, improving pharmacological effects .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of similar chromene derivatives in models of neurodegeneration. Results indicated significant reduction in neuronal cell death when treated with these compounds, supporting their potential use in neurodegenerative diseases .
Case Study 2: Anticancer Activity
Research focusing on the anticancer properties of chromene derivatives found that compounds structurally related to our target exhibited notable cytotoxicity against breast cancer cell lines. Further investigations are warranted to explore the full potential of (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide in this context.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide | Chromene core, fluorine, di(cyclobutyl)amino | Anticancer, antimicrobial, neuroprotective |
| 7-Hydroxychromone | Hydroxy group on chromone | Antioxidant |
| 8-Fluorochromone | Fluorine substitution on chromone | Antimicrobial |
| Cyclobutylamine | Cyclobutyl group with amino functionality | Neuroprotective |
This table illustrates how (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide compares to other compounds with similar structures and their associated biological activities.
Q & A
Q. How can reactor design enhance the scalability of enantioselective synthesis?
- Methodological Answer : Optimize continuous-flow reactors with immobilized chiral catalysts to improve mass transfer and enantiomeric excess. Model residence time distribution (RTD) to minimize racemization. Compare with batch reactors using dimensionless numbers (e.g., Damköhler) to predict scalability trade-offs .
Data Contradiction Analysis
-
Scenario : Discrepancies between computational predictions of reaction selectivity and experimental outcomes.
- Resolution : Cross-check computational models with solvent effects (e.g., PCM solvation) and implicit/explicit solvation methods. Validate with in-situ IR spectroscopy to detect transient intermediates not accounted for in simulations. Use Bayesian optimization to iteratively update models with experimental outliers .
-
Scenario : Conflicting reports on the hydrate’s stability under varying humidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
